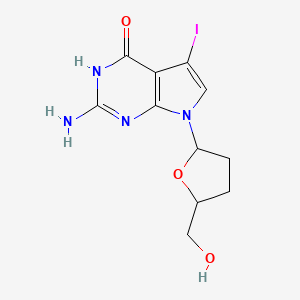
7-Iodo-7-deaza-2',3'-dideoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine: is a dideoxynucleoside compound that has garnered significant interest in scientific research. This compound is particularly notable for its applications in DNA synthesis and sequencing reactions . Its molecular formula is C₁₁H₁₃IN₄O₃, and it has a molecular weight of 376.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine typically involves the iodination of a deaza-guanosine precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine .
Scientific Research Applications
Chemistry: In chemistry, 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is used as a building block for the synthesis of modified nucleosides and nucleotides. These modified compounds are valuable in studying the structure and function of nucleic acids .
Biology: In biological research, this compound is utilized in DNA sequencing and synthesis reactions. Its ability to terminate DNA chain elongation makes it a crucial component in sequencing technologies .
Medicine: In medicine, 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is explored for its potential antiviral and anticancer properties. Its incorporation into viral or cancerous DNA can inhibit replication, making it a promising candidate for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for molecular biology research. Its high purity and stability make it suitable for commercial applications .
Mechanism of Action
The mechanism of action of 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine involves its incorporation into DNA during synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This property is particularly useful in DNA sequencing, where controlled termination is required to determine the sequence of nucleotides .
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Another dideoxynucleoside used in DNA synthesis and sequencing.
2’,3’-Dideoxycytidine: Known for its antiviral properties and used in the treatment of HIV.
2’,3’-Dideoxyuridine: Utilized in antiviral research and DNA synthesis studies
Uniqueness: 7-Iodo-2’,3’-Dideoxy-7-Deaza-Guanosine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific modifications. This makes it a versatile tool in nucleic acid research and therapeutic applications .
Properties
IUPAC Name |
2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOBXXCZQLWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
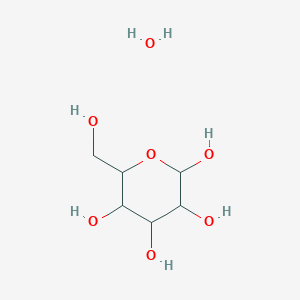
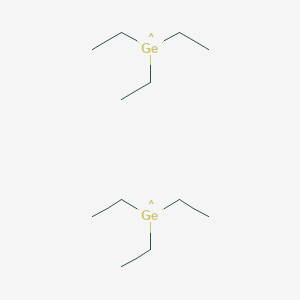
![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
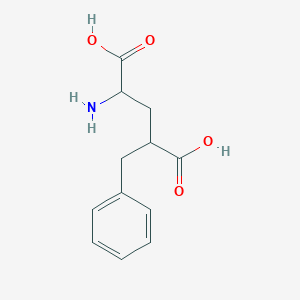
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
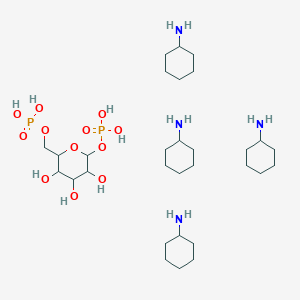
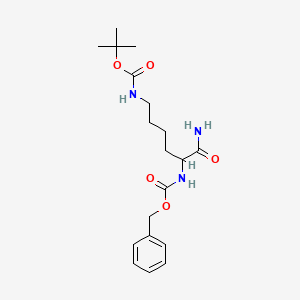
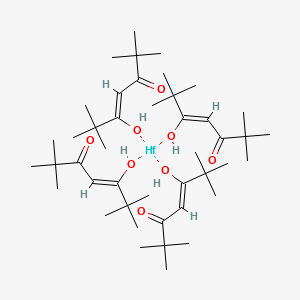
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
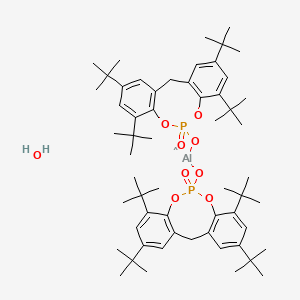
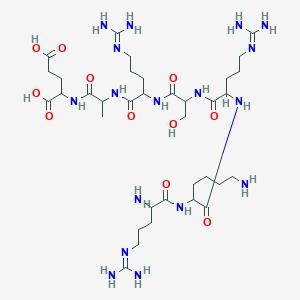
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
